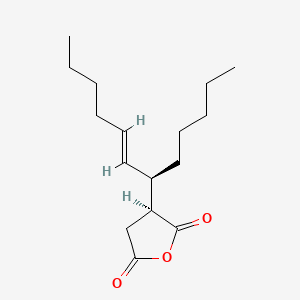
N-(3-Oxo-3-phenylpropyl)-D-tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Oxo-3-phenylpropyl)-D-tryptophan: is a synthetic compound that combines the structural features of a phenylpropyl group and D-tryptophan
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxo-3-phenylpropyl)-D-tryptophan typically involves the reaction of D-tryptophan with a phenylpropyl derivative. One common method is the condensation reaction between D-tryptophan and 3-oxo-3-phenylpropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: N-(3-Oxo-3-phenylpropyl)-D-tryptophan can undergo various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The carbonyl group in the phenylpropyl moiety can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry: N-(3-Oxo-3-phenylpropyl)-D-tryptophan is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: The compound has potential applications in drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors. Its structural features make it a candidate for exploring new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.
作用机制
The mechanism of action of N-(3-Oxo-3-phenylpropyl)-D-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropyl group can interact with hydrophobic pockets, while the D-tryptophan moiety can form hydrogen bonds and other interactions with active sites. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
- N-(3-Oxo-3-phenylpropyl)glycine
- N-(3-Oxo-3-phenylpropyl)alanine
- N-(3-Oxo-3-phenylpropyl)valine
Comparison: N-(3-Oxo-3-phenylpropyl)-D-tryptophan is unique due to the presence of the D-tryptophan moiety, which imparts specific stereochemical properties. This distinguishes it from other similar compounds that may contain different amino acids. The combination of the phenylpropyl group with D-tryptophan allows for unique interactions and reactivity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
92515-11-2 |
|---|---|
分子式 |
C20H20N2O3 |
分子量 |
336.4 g/mol |
IUPAC 名称 |
(2R)-3-(1H-indol-3-yl)-2-[(3-oxo-3-phenylpropyl)amino]propanoic acid |
InChI |
InChI=1S/C20H20N2O3/c23-19(14-6-2-1-3-7-14)10-11-21-18(20(24)25)12-15-13-22-17-9-5-4-8-16(15)17/h1-9,13,18,21-22H,10-12H2,(H,24,25)/t18-/m1/s1 |
InChI 键 |
NAGFRYOJBFWERU-GOSISDBHSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)CCN[C@H](CC2=CNC3=CC=CC=C32)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CCNC(CC2=CNC3=CC=CC=C32)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


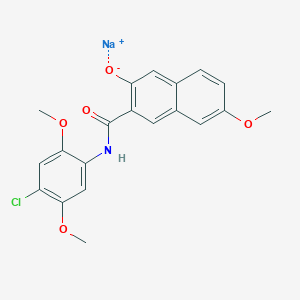
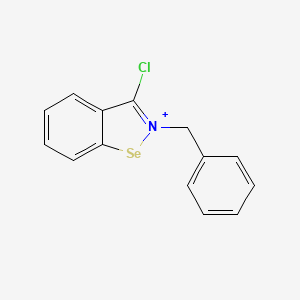
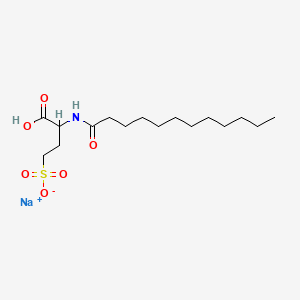
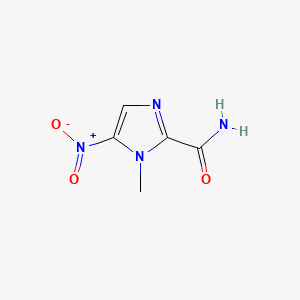

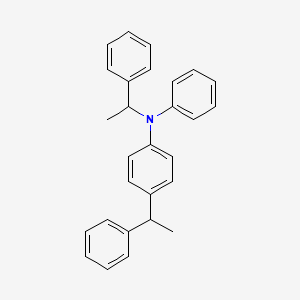
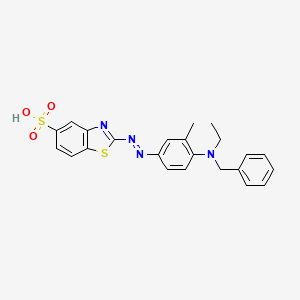
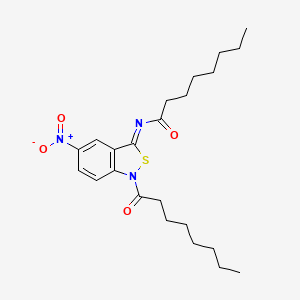
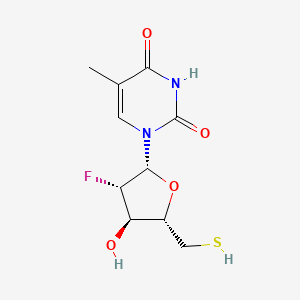
![5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12691941.png)

![2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride](/img/structure/B12691945.png)
